molecular formula C13H20ClNO2 B1519676 4-[(4-Propylphenyl)amino]butanoic acid hydrochloride CAS No. 1172524-44-5

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride

Cat. No. B1519676
CAS RN: 1172524-44-5
M. Wt: 257.75 g/mol
InChI Key: QFQPABIGCHLOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride, also known as 4-PBA-HCl, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of 4-aminobutanoic acid, and is used as a reagent in biochemical and physiological studies. 4-PBA-HCl is also used as an inhibitor of several enzymes and has been studied for its potential roles in the treatment of various diseases.

Scientific Research Applications

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing various moieties have shown antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).

Crystal Engineering

The compound baclofen, closely related to the queried chemical, has been used to study multicomponent crystals with various acids. This research demonstrates the potential of gamma amino acids in crystal engineering, which can be applied in the design of new materials with specific physical properties (Báthori & Kilinkissa, 2015).

Materials Science

Research on phloretic acid, a phenolic compound with similar functionalities, highlights its use in enhancing the reactivity of molecules towards benzoxazine ring formation, leading to materials with thermal and thermo-mechanical properties suitable for various applications. This suggests the potential of similar compounds in materials science for creating new polymers (Trejo-Machin et al., 2017).

Corrosion Inhibition

Compounds with amino and butanoic acid functionalities have shown effectiveness in inhibiting the corrosion of metals in acidic environments. This application is crucial in industrial processes and the protection of metal structures (Bentiss et al., 2009).

Molecular Docking and Biological Activity

Molecular docking studies of compounds with butanoic acid derivatives have revealed their significance in inhibiting biological targets like Placenta growth factor (PIGF-1), indicating their potential pharmacological importance (Vanasundari et al., 2018).

Urease Inhibition

Indole-based compounds with butanoic acid derivatives have been studied for their urease inhibitory potential, showcasing their application in designing therapeutic agents against diseases caused by urease-producing pathogens (Nazir et al., 2018).

properties

IUPAC Name

4-(4-propylanilino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-4-11-6-8-12(9-7-11)14-10-3-5-13(15)16;/h6-9,14H,2-5,10H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQPABIGCHLOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Propylphenyl)amino]butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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